6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Overview
Description
AM-1714 is a drug that acts as a reasonably selective agonist of the peripheral cannabinoid receptor CB2. In animal studies it has both analgesic and anti-allodynia effects.
Scientific Research Applications
CNS Activity Research
A study conducted by Matsumoto, Stark, & Meister (1977) synthesized a series of 1-amino- and 1-mercapto-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyrans, including derivatives of 6H-Dibenzo(b,d)pyran-6-one. These were evaluated in rodent test systems for CNS activity, revealing the importance of the 3-position alkyl side chain for potency.
Anticancer Properties
Zhang et al. (2005) isolated novel 6H-dibenzo[b,d]pyran-6-one derivatives from Cephalosporium acremonium, an endophytic fungus, showing pronounced anticancer activities against SW1116 cell lines, as noted in their study (Zhang, Huang, Song, Chen, & Tan, 2005).
Chemical Synthesis Techniques
The chemical synthesis of 6H-Dibenzo(b,d)pyran-6-one derivatives has been explored in various studies. For instance, Jilani (2007) described a one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, providing an alternative to previously reported multi-step reactions (Jilani, 2007).
Biological Activities of Natural Derivatives
Garazd & Garazd (2016) reviewed the isolation, structural diversity, and biological activities of natural dibenzo[b,d]pyran-6-ones, highlighting their cytotoxic, antioxidant, antifungal, and antimicrobial properties (Garazd & Garazd, 2016).
Hypolipidemic Activity
Research by Banzatti et al. (1984) synthesized 6-carboxy derivatives of 6H-dibenzo[b,d]pyran, demonstrating significant hypolipidemic activity, surpassing clofibrate in reducing plasma cholesterol and triglyceride concentrations in rats (Banzatti, Branzoli, Lovisolo, Melloni, Orsini, & Salvadori, 1984).
properties
CAS RN |
335371-37-4 |
---|---|
Product Name |
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- |
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3 |
InChI Key |
BWKBVEVEQOCSCF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one AM 1714 AM-1714 AM1714 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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